Methylphenylsilane

Catalog No.
S625954
CAS No.
766-08-5
M.F
C7H8Si
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylphenylsilane

CAS Number

766-08-5

Product Name

Methylphenylsilane

Molecular Formula

C7H8Si

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C7H8Si/c1-8-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LAQFLZHBVPULPL-UHFFFAOYSA-N

SMILES

C[Si]C1=CC=CC=C1

Synonyms

methyl phenyl polysiloxane, methylphenylsilicone, polymethylphenylsiloxane

Canonical SMILES

C[Si]C1=CC=CC=C1

Precursor for Organosilicon Materials:

  • MPS can serve as a precursor for the synthesis of organosilicon materials []. These materials possess a unique combination of organic and inorganic properties, making them valuable in various applications, including:
    • Electronic devices: As dielectric materials in transistors and capacitors due to their high electrical resistivity [].
    • Optical devices: As photoresists in the fabrication of microchips and other microelectronic devices due to their light-sensitive properties [].
    • Polymer synthesis: As building blocks for the creation of novel polymers with desired properties, such as improved thermal stability and mechanical strength [].

Silicone Surface Modification:

  • MPS can be used for the surface modification of various materials, such as silicon and glass. This modification process can:
    • Improve adhesion between different materials, making them compatible for bonding applications [].
    • Enhance the hydrophobicity (water repellency) of surfaces, which is beneficial for applications such as microfluidic devices and self-cleaning surfaces [].
    • Introduce functional groups onto the surface, allowing for further chemical modification and tailoring of surface properties for specific applications [].

Organic Synthesis:

  • MPS, due to its reactive Si-H bond, can potentially be utilized as a reagent in various organic synthesis reactions. However, more research is needed to explore its specific reactivity and potential applications in this field.

Potential Biological Applications:

  • Some studies have investigated the biological effects of MPS on living organisms. However, these studies are preliminary and more research is needed to understand the full extent of its potential biological applications [].

Methylphenylsilane is an organosilicon compound with the molecular formula C₇H₉Si. It consists of a silicon atom bonded to a methyl group and a phenyl group. The structure can be represented as follows:

text
CH3 | C6H5-Si

This compound is notable for its unique properties, including its ability to participate in various

, including:

  • Deprotonation Reactions: Methylphenylsilane can react with hydrogen cations to form silanols or silanes by the addition of hydrogen .
  • Fragmentation: The compound can fragment through two mechanisms: the sequential loss of hydrogen atoms or the elimination of hydrogen gas in one step .
  • Polymerization: Methylphenylsilane can polymerize to form poly(methylphenylsilane), which exhibits enhanced isotactic content and unique thermal properties .

The synthesis of methylphenylsilane can be achieved through several methods:

  • Halogenation Reaction: Utilizing halobenzenes (such as bromobenzene) and magnesium in the presence of a silane precursor (MeSi(Y)₃) where Y could be a methoxy or ethoxy group. This method typically involves refluxing the reactants in solvents like tetrahydrofuran .
  • Direct Silylation: Methylphenylsilane can also be synthesized via direct silylation reactions involving phenolic compounds and silanes under controlled conditions.
  • Polymerization: Methylphenylsilane can be produced by polymerizing simpler silanes, leading to various polymeric forms with distinct properties .

Methylphenylsilane has several applications across different fields:

  • Silicone Polymers: It serves as a precursor for silicone polymers, which are used in sealants, adhesives, and coatings.
  • Material Science: Due to its unique properties, it is employed in creating hybrid materials that enhance mechanical strength and thermal stability.
  • Chemical Synthesis: It acts as an intermediate in the synthesis of other organosilicon compounds, allowing for the development of specialized chemical products.

Interaction studies involving methylphenylsilane primarily focus on its reactivity with other compounds rather than biological interactions. Its ability to form complexes with metals has been explored, particularly in catalysis and material synthesis. The interactions with zirconium-based compounds have been noted for producing hybrid materials with enhanced refractive indices .

Methylphenylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

CompoundStructureUnique Features
Trimethylsilane(CH₃)₃SiSimple structure; widely used as a silane source.
PhenyltrimethoxysilaneC₆H₅Si(OCH₃)₃Contains methoxy groups; used in surface modifications.
Dimethylphenylsilane(CH₃)₂C₆H₅SiTwo methyl groups; different reactivity profile compared to methylphenylsilane.

Methylphenylsilane is unique due to its balance between hydrophobic phenyl groups and hydrophilic silanol functionalities, making it versatile for various applications in materials science compared to its counterparts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

766-08-5

General Manufacturing Information

Benzene, (methylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. Polymerization of silanes through dehydrogenative Si-Si bond formation on metal surfaces. Nature Chemistry, DOI: 10.1038/s41557-021-00651-z, published online 29 March 2021

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